4-(5-Bromo-6-methylpyridin-2-yl)morpholine
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Overview
Description
4-(5-Bromo-6-methylpyridin-2-yl)morpholine is a chemical compound with the molecular formula C₁₀H₁₃BrN₂O and a molecular weight of 257.13 g/mol . It is characterized by a bromine atom at the 5-position and a methyl group at the 6-position of a pyridine ring, which is further substituted with a morpholine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-6-methylpyridin-2-yl)morpholine typically involves the bromination of 6-methylpyridin-2-amine followed by the introduction of a morpholine ring. One common method includes the following steps:
Bromination: 6-methylpyridin-2-amine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Morpholine Introduction: The brominated intermediate is then reacted with morpholine under basic conditions, often using a base like potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-6-methylpyridin-2-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(5-Bromo-6-methylpyridin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-6-methylpyridin-2-yl)morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary but often include interactions with nucleophilic sites on proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloro-6-methylpyridin-2-yl)morpholine
- 4-(5-Fluoro-6-methylpyridin-2-yl)morpholine
- 4-(5-Iodo-6-methylpyridin-2-yl)morpholine
Uniqueness
4-(5-Bromo-6-methylpyridin-2-yl)morpholine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain applications .
Properties
IUPAC Name |
4-(5-bromo-6-methylpyridin-2-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-8-9(11)2-3-10(12-8)13-4-6-14-7-5-13/h2-3H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBCOHGBRRIGPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682403 |
Source
|
Record name | 4-(5-Bromo-6-methylpyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-21-1 |
Source
|
Record name | 4-(5-Bromo-6-methyl-2-pyridinyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Bromo-6-methylpyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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